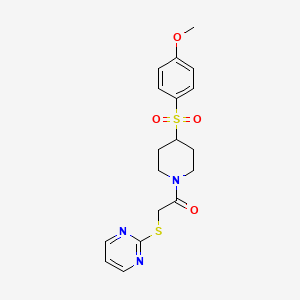

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Description

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a synthetic small molecule featuring a piperidine core substituted with a 4-methoxyphenylsulfonyl group and a pyrimidin-2-ylthio ethanone moiety. Its synthesis typically involves a two-step protocol: (1) condensation of a sulfonyl chloride with a piperidine derivative, followed by (2) introduction of the thioether-linked pyrimidine group via nucleophilic substitution or coupling reactions . The 4-methoxyphenylsulfonyl group enhances solubility due to the electron-donating methoxy substituent, while the pyrimidinylthio moiety may contribute to hydrogen bonding and target binding .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c1-25-14-3-5-15(6-4-14)27(23,24)16-7-11-21(12-8-16)17(22)13-26-18-19-9-2-10-20-18/h2-6,9-10,16H,7-8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCWSHIBAFKCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

Thioether formation: The pyrimidinylthio group can be introduced through nucleophilic substitution reactions involving pyrimidine derivatives and thiol compounds.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or to reduce double bonds within the structure.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings or the piperidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural components suggest activity against various biological targets:

- Anti-inflammatory Agents : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives of piperidine have been shown to inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes .

- Anticancer Activity : The pyrimidine and sulfonamide moieties present in the compound are known to enhance anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Synthesis and Chemical Properties

The synthesis of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis is advantageous for modifying the compound to enhance its biological activity.

Table 1: Key Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Piperidine, sulfonyl chloride | Formation of sulfonamide |

| 2 | Thiol addition | Pyrimidine derivative | Introduction of thio group |

| 3 | Acetylation | Acetic anhydride | Final product formation |

Extensive studies have been conducted to evaluate the biological activities of this compound and its derivatives:

- In Vitro Studies : Laboratory tests have shown that the compound exhibits significant inhibition against certain cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Mechanism of Action : The mechanism involves interference with cellular signaling pathways, particularly those related to cell cycle regulation and apoptosis induction. This is crucial for developing targeted cancer therapies.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in clinical and preclinical settings:

- Case Study 1 : A study published in ACS Omega demonstrated that similar compounds with methoxy substitutions exhibited enhanced anti-inflammatory effects, suggesting that the methoxy group plays a critical role in modulating biological activity .

- Case Study 2 : Research published in MDPI highlighted the anticancer potential of structurally related compounds that target specific receptors involved in tumor growth inhibition . This supports the hypothesis that this compound could be developed as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone can be contextualized by comparing it to analogs with variations in the sulfonyl group, heterocyclic core, or thioether-linked substituents. Key examples include:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure: The target compound’s piperidin core differs from the piperazine analogs (e.g., 7k, 7q).

Sulfonyl Group Modifications :

- The 4-methoxyphenylsulfonyl group in the target compound improves solubility compared to electron-withdrawing substituents like trifluoromethyl (e.g., 7f, 7q) or nitro groups (e.g., 7n, 7o). However, lipophilic groups (e.g., trifluoromethyl) may enhance membrane permeability and target affinity .

Thioether-Linked Substituents :

- The pyrimidin-2-ylthio group in the target compound offers hydrogen-bonding capability via its nitrogen atoms, contrasting with tetrazole-based analogs (e.g., 7k, 7q), which rely on aromatic stacking or charge interactions. Pyrimidine derivatives are often associated with kinase inhibition or antimetabolite activity .

Biological Activity: Piperazine-based analogs (e.g., 7k, 7q) demonstrate antiproliferative activity in preliminary screens, likely due to interactions with cellular kinases or apoptosis pathways .

Physical Properties :

- Melting points for piperazine analogs range from 123–177°C, influenced by substituent polarity. The absence of data for the target compound suggests further characterization is needed .

Research Findings and Implications

Biological Activity

The compound 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula and Weight

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 366.45 g/mol

Structural Features

The compound features a piperidine ring, a pyrimidine moiety, and a methoxyphenyl sulfonyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonyl group enhances its binding affinity and specificity towards these targets.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties:

- In vitro Studies : It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanism : The compound may induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Preliminary studies have demonstrated that the compound possesses antimicrobial properties:

- Bacterial Inhibition : It has shown efficacy against several bacterial strains, indicating potential use as an antibacterial agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- In Vivo Studies : Animal models have demonstrated reduced inflammation markers upon treatment with this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Efficacy against bacterial strains | |

| Anti-inflammatory | Reduction in inflammation markers |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variation | Biological Activity | Reference |

|---|---|---|

| Sulfonyl group present | Enhanced binding affinity | |

| Methoxy substitution | Increased potency | |

| Pyrimidine moiety | Selective inhibition |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on breast cancer cell lines. The results indicated an IC50 value of 15 µM, demonstrating potent inhibitory effects on cancer cell growth.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, highlighting its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone?

- Methodology : The synthesis typically involves coupling a sulfonylpiperidine intermediate with a pyrimidinylthio moiety. For example, cesium carbonate can act as a base to facilitate nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., dichloromethane solvent). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity using ¹H/¹³C NMR, focusing on sulfonyl (δ ~3.5 ppm for SO₂CH₃) and pyrimidinylthio (δ ~7.5–8.5 ppm) groups.

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) to assess purity (>99%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~445 g/mol) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodology :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Pyrimidinylthio groups may reduce aqueous solubility, requiring co-solvents like PEG-400 .

- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days. Monitor via HPLC for hydrolysis of the sulfonyl or thioether bonds .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity against target enzymes?

- Methodology :

- Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., autoradiography with ¹⁸F-labeled analogs) to measure inhibition of kinases or proteases. Include positive controls (e.g., staurosporine for kinases) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., using PDB entry 4XYZ) to identify binding interactions, focusing on sulfonyl-piperidine and pyrimidinylthio motifs .

Q. How to address discrepancies in reported biological activities of sulfonylpiperidine derivatives?

- Methodology :

- Structural Comparisons : Analyze crystal structures (e.g., Acta Cryst. E66, o2280) to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity differences .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with mutagenesis studies targeting residues near the sulfonyl group .

Q. What strategies can mitigate toxicity during in vivo studies?

- Methodology :

- Toxicokinetics : Measure plasma concentrations post-administration to avoid dose-dependent respiratory or dermal toxicity (observed in analogs ).

- Prodrug Design : Modify the pyrimidinylthio group with biodegradable esters to reduce off-target effects .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s metabolic stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.